3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one
Overview
Description
3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one is a synthetic organic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes an acetyl group, a methoxyanilino group, and a methylpyranone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between an appropriate aldehyde and a ketone in the presence of a base catalyst.
Introduction of the Methoxyanilino Group: The methoxyanilino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyranone core with 4-methoxyaniline under suitable conditions, such as in the presence of a solvent like ethanol and a catalyst.
Acetylation: The final step involves the acetylation of the compound. This can be achieved by reacting the intermediate product with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-methoxyaniline in ethanol with a base catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyranone core.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different anilino groups.
Scientific Research Applications
3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-(4-chloroanilino)-6-methylpyran-2-one: Similar structure but with a chloro group instead of a methoxy group.
3-Acetyl-4-(4-nitroanilino)-6-methylpyran-2-one: Similar structure but with a nitro group instead of a methoxy group.
3-Acetyl-4-(4-aminophenyl)-6-methylpyran-2-one: Similar structure but with an amino group instead of a methoxy group.
Uniqueness
3-Acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one is unique due to the presence of the methoxyanilino group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
IUPAC Name |
3-acetyl-4-(4-methoxyanilino)-6-methylpyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-8-13(14(10(2)17)15(18)20-9)16-11-4-6-12(19-3)7-5-11/h4-8,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEGNYRNUWXPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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